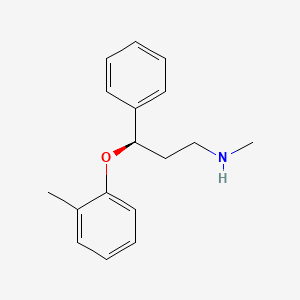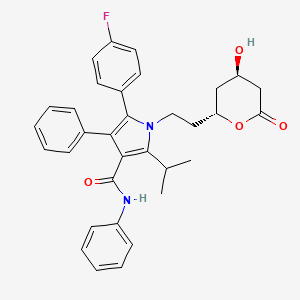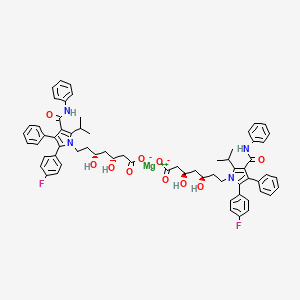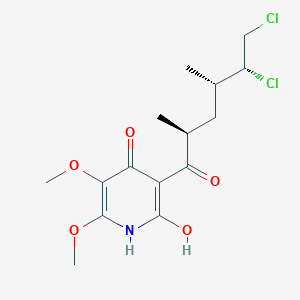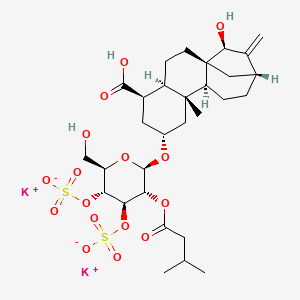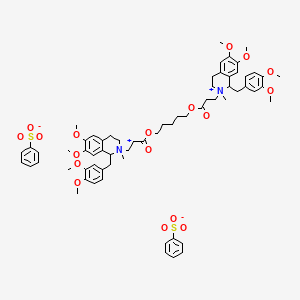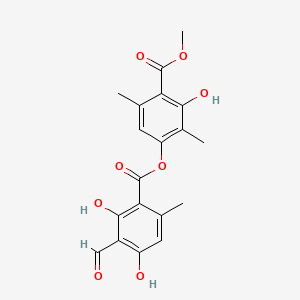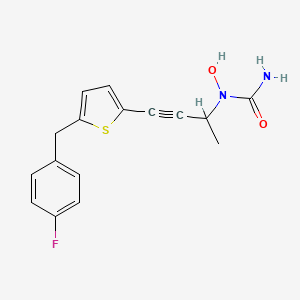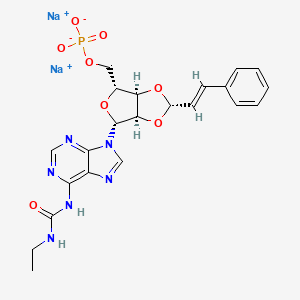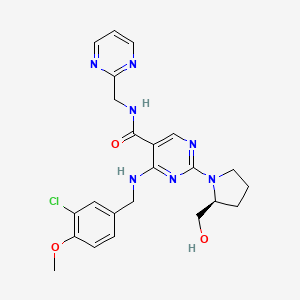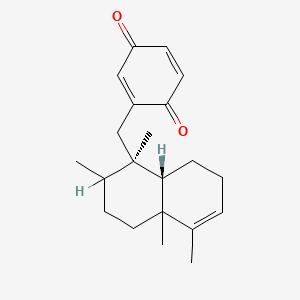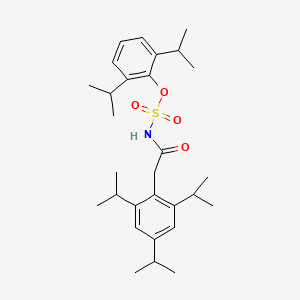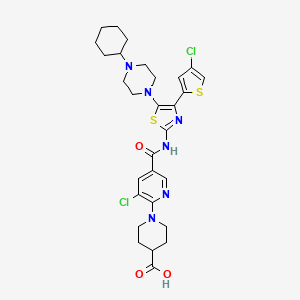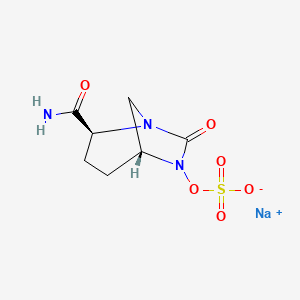
10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azaclorzine hydrochloride is a coronary vasodilator with a novel mechanism of action; proposed as antianginal agent.
Applications De Recherche Scientifique
Synthesis and Derivative Development
Development of Derivatives for Biological Activities : New series of derivatives, such as 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] azetidine-1-carboxamides, have been synthesized. These derivatives are explored for their potential antibacterial, antifungal, and antitubercular activities, showcasing the versatility of phenothiazine in medicinal chemistry (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Incorporation in Anticancer Agents : Phenothiazine derivatives have been synthesized and evaluated for their anticancer properties. One study focused on compounds that demonstrated high activity against breast cancer cell lines (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).
Biological and Antimicrobial Applications
Antimicrobial Properties : Various derivatives have shown considerable antimicrobial activities. For instance, a series of azetidinone derivatives of phenothiazine displayed notable antibacterial, antifungal, and antimycrobial activities (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Functionalization for Biological Activity : New linear azo-phenothiazine derivatives have been synthesized, with a focus on their biological activity against microorganisms, highlighting phenothiazine's potential in developing antimicrobial agents (Ayuk, Eze, Njokunwogbu, & Aronimo, 2018).
Antitubercular Activity : Some phenothiazine derivatives have been synthesized specifically to test their efficacy against tuberculosis, contributing significantly to the field of antitubercular drug development (Makwane & Dua, 2018).
Investigating Mutagenic Potentials : Research into the chemical fate and mutagenic formation potentials of phenothiazine during water chlorination has been conducted, contributing to understanding environmental impacts and health safety concerns (Sekizawa & Onodera, 2010).
Material Science Applications
- Development of Electroactive Derivatives : Synthesis of electroactive hydrazones derived from phenothiazine for use as hole transporting materials has been explored, indicating its potential in electronic and material sciences (Bieliauskas et al., 2012).
Propriétés
Numéro CAS |
49780-10-1 |
|---|---|
Nom du produit |
10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride |
Formule moléculaire |
C22H26Cl3N3OS |
Poids moléculaire |
486.9 g/mol |
Nom IUPAC |
3-(1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-4-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C22H24ClN3OS.2ClH/c23-15-7-9-21-19(12-15)26(18-5-1-2-6-20(18)28-21)22(27)10-8-17-14-24-13-16-4-3-11-25(16)17;;/h1-2,5-7,9,12,16-17,24H,3-4,8,10-11,13-14H2;2*1H |
Clé InChI |
XYJBAYZDKBVBKQ-UHFFFAOYSA-N |
SMILES |
C1CC2CNCC(N2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl |
SMILES canonique |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Azaclorzine Nonachlazin Nonachlazine Nonakhlazin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



